Product packaging for 2,4-Diamino-5-(3-methoxybenzyl)pyrimidine(Cat. No.:CAS No. 59481-28-6)

2,4-Diamino-5-(3-methoxybenzyl)pyrimidine

Cat. No.: B1595913
CAS No.: 59481-28-6
M. Wt: 230.27 g/mol
InChI Key: VJSZGADWCZOKOK-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Antifolate Research

The journey of antifolate research began in the 1940s with the groundbreaking discovery that folic acid, a vital nutrient, could paradoxically accelerate the progression of leukemia. This led to the hypothesis that blocking folic acid metabolism could inhibit the growth of rapidly proliferating cancer cells. The first antifolates to be synthesized and used clinically were aminopterin (B17811) and later methotrexate, which demonstrated the potential of this drug class. These "classical" antifolates are structurally very similar to folic acid.

A significant advancement in the field was the development of "non-classical" antifolates, such as the 2,4-diaminopyrimidines. These compounds are structurally distinct from folic acid and include the notable antibacterial agent trimethoprim (B1683648). The discovery of trimethoprim highlighted the potential for developing selective DHFR inhibitors that could target microbial enzymes over their human counterpart, a critical aspect for antimicrobial chemotherapy. This led to extensive research into various substituted 2,4-diamino-5-benzylpyrimidines to explore how different chemical modifications on the benzyl (B1604629) ring influence their inhibitory activity and selectivity.

Academic Significance of 2,4-Diamino-5-(3-methoxybenzyl)pyrimidine as a Dihydrofolate Reductase Inhibitor

The academic significance of this compound lies in its role as a tool for probing the active site of the dihydrofolate reductase enzyme. As a structural analogue of the highly successful drug trimethoprim, which possesses a 3,4,5-trimethoxybenzyl group, the 3-methoxybenzyl variant allows researchers to study the impact of the number and position of methoxy (B1213986) groups on the benzene (B151609) ring on the compound's binding affinity and inhibitory potency.

Research into the structure-activity relationships of 2,4-diamino-5-benzylpyrimidines has shown that the substitution pattern on the benzyl ring is a key determinant of the compound's effectiveness and selectivity. Studies have explored a wide range of substituents at various positions to optimize interactions with the amino acid residues within the DHFR active site.

A study investigating a series of trimethoprim analogues found that derivatives with a 3'-methoxybenzene structure were significantly less active as inhibitors of human DHFR compared to trimethoprim. mdpi.com This suggests that the presence and positioning of multiple methoxy groups are crucial for high-potency inhibition of the human enzyme. The specific inhibitory activity of one such 3'-methoxy derivative was reported with an IC50 value of 55.32 µM against human DHFR. mdpi.com

Table 1: Inhibitory Activity of a this compound Analog against Human Dihydrofolate Reductase

Compound Target Enzyme IC50 (µM)
This compound derivative Human DHFR 55.32 mdpi.com

IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

This finding is significant as it underscores the subtle molecular interactions that govern drug-target engagement and provides valuable data for the computational modeling and rational design of new, more selective DHFR inhibitors.

Overview of Key Research Paradigms and Challenges Related to the Compound

The primary research paradigm for compounds like this compound revolves around its potential as a selective antimicrobial agent. The overarching goal is to design molecules that potently inhibit DHFR in pathogenic organisms (like bacteria, fungi, or protozoa) while having minimal effect on the human enzyme, thereby reducing potential toxicity.

A major challenge in this field is overcoming the development of drug resistance. Pathogens can evolve mutations in their DHFR enzyme that reduce the binding affinity of inhibitors, rendering the drugs ineffective. Research is ongoing to develop inhibitors that are less susceptible to these resistance mechanisms.

Another challenge is achieving high selectivity. While the differences between prokaryotic and eukaryotic DHFR provide a basis for selective drug design, achieving a high degree of selectivity is a complex task that requires a deep understanding of the structural and dynamic properties of the target enzymes. The relatively weak inhibition of human DHFR by the 3-methoxybenzyl pyrimidine (B1678525) derivative is a positive indicator for its potential selectivity, though its potency against microbial DHFR would need to be established. mdpi.com

Future research directions for this and related compounds include:

Synthesis of a broader range of analogues: Systematically modifying the substitution pattern to improve potency and selectivity.

High-throughput screening: Testing these compounds against a wide array of pathogenic DHFR enzymes.

Crystallographic and computational studies: To visualize and model the binding of these inhibitors to their target enzymes, providing insights for rational drug design.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N4O B1595913 2,4-Diamino-5-(3-methoxybenzyl)pyrimidine CAS No. 59481-28-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(3-methoxyphenyl)methyl]pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H14N4O/c1-17-10-4-2-3-8(6-10)5-9-7-15-12(14)16-11(9)13/h2-4,6-7H,5H2,1H3,(H4,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJSZGADWCZOKOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC2=CN=C(N=C2N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60208181
Record name 2,4-Pyrimidinediamine, 5-((3-methoxyphenyl)methyl)-
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Molecular Weight

230.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

59481-28-6
Record name 5-[(3-Methoxyphenyl)methyl]-2,4-pyrimidinediamine
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Record name 2,4-Pyrimidinediamine, 5-((3-methoxyphenyl)methyl)-
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Record name 2,4-Pyrimidinediamine, 5-((3-methoxyphenyl)methyl)-
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Synthetic Methodologies and Chemical Derivatization of 2,4 Diamino 5 3 Methoxybenzyl Pyrimidine

Established Synthetic Pathways for 2,4-Diamino-5-(3-methoxybenzyl)pyrimidine

The synthesis of 2,4-diamino-5-(substituted benzyl)pyrimidines is well-documented, with robust methods developed to ensure efficient production. These pathways typically involve the construction of the pyrimidine (B1678525) ring from acyclic precursors that already contain the desired benzyl (B1604629) group.

Reaction Mechanisms and Conditions in Pyrimidine Ring Formation

The most widely utilized approach for constructing the 2,4-diaminopyrimidine (B92962) core involves the condensation of a three-carbon (C-C-C) fragment with an N-C-N fragment, such as guanidine (B92328) or its derivatives. bu.edu.eg This represents a classic and highly effective method for pyrimidine ring closure.

Table 1: Key Reagents and Conditions for Pyrimidine Ring Formation

Step Reagents Key Conditions Intermediate/Product Reference
1 α-alkoxymethylcinnamonitrile, Alkali metal alkoxide, 2-methoxyethanol 50-100°C, Anhydrous Enol ether google.com

| 2 | Guanidine (from guanidine hydrochloride) | 100-140°C, Reflux | 2,4-diamino-5-benzylpyrimidine | google.com |

Strategies for Benzyl Moiety Introduction

There are two primary strategies for introducing the benzyl group at the 5-position of the 2,4-diaminopyrimidine core.

Precursor-Based Introduction: The most direct method involves using a starting material that already contains the complete benzyl structure. In the pathway utilizing an α-alkoxymethylcinnamonitrile, the specific 3-methoxybenzyl group is part of this initial precursor. google.com By varying the substitution pattern on the starting cinnamonitrile (B126248), a wide range of benzylpyrimidine analogues can be synthesized, including those with dimethoxy and trimethoxy substitutions. google.com

Post-Pyrimidine Formation C-Alkylation: An alternative route involves the C-alkylation of a pre-formed pyrimidine ring. A notable method uses the reaction of a pyrimidine with at least two activating groups, such as 2,4-diaminopyrimidine, with a phenolic Mannich base. nih.gov This approach allows for the direct introduction of a hydroxybenzyl group, which can be subsequently alkylated if desired. nih.gov This strategy is effective for creating 5-(p-hydroxybenzyl)pyrimidines and has been applied to the synthesis of the antibacterial agent Trimethoprim (B1683648). nih.gov

Optimization of Synthetic Yields and Purity

Achieving high yield and purity is critical. Following the cyclization reaction, the crude product is typically isolated and purified through standard laboratory techniques. A common procedure involves evaporating the reaction solvent and treating the residue with water to precipitate the product. google.com The solid can be collected by filtration and washed extensively.

For further purification, recrystallization is employed. Solvents such as dimethylformamide (DMF) or aqueous methanol (B129727) have been used effectively. google.com For example, a crude sample of 2,4-diamino-5-(3,4-dimethoxybenzyl)-pyrimidine was purified by refluxing in DMF, followed by cooling to precipitate the purified product, yielding a 73% recovery. google.com In another instance, crude 2,4-diamino-5-(3,4,5-trimethoxybenzyl)-pyrimidine was recrystallized from 60% aqueous methanol to give colorless crystals with 99.9% purity. google.com Final purification often involves washing the collected crystals with water and a cold organic solvent like acetone (B3395972) before drying in vacuo at an elevated temperature (e.g., 80-85°C) to remove residual solvents. google.com

Design and Synthesis of Novel this compound Analogues

The 2,4-diamino-5-benzylpyrimidine scaffold is a versatile template for chemical modification. mdpi.com Strategic structural alterations at the pyrimidine core and the benzyl substituent have led to the generation of diverse analogues for structure-activity relationship (SAR) studies. nih.govnih.gov

Methodologies for Structural Modifications on the Pyrimidine Core

Modifying the central pyrimidine ring is a key strategy for creating novel analogues. This can range from simple substitutions to the construction of fused heterocyclic systems.

Substitution at the 5- and 6-positions: A powerful method for introducing diversity is through cross-coupling reactions. For instance, a 2,4-diaminopyrimidine can be iodinated at the 5-position using N-iodosuccinimide. mdpi.com This 5-iodo intermediate then serves as a handle for Suzuki coupling reactions with various boronic acids to introduce a wide range of aryl groups at this position. mdpi.com

Fused Heterocyclic Systems: The pyrimidine ring can be annulated to form more complex structures. Syntheses have been developed for pyrido[2,3-d]pyrimidines and thieno[2,3-d]pyrimidines, which are analogues of potent dihydrofolate reductase inhibitors. nih.govmdma.ch The synthesis of thieno[2,3-d]pyrimidine (B153573) analogues often involves the reaction of a substituted 2-amino-3-cyanothiophene with chloroformamidine (B3279071) hydrochloride. mdma.ch

Deconstruction-Reconstruction Strategy: An advanced approach involves the chemical transformation of the pyrimidine ring itself. A deconstruction-reconstruction sequence can convert a pyrimidine into its corresponding N-arylpyrimidinium salt. nih.gov This salt can then be cleaved and subsequently reacted with various reagents to form different heterocycles, such as pyridines or azoles, effectively replacing the original pyrimidine core. nih.gov

Synthetic Routes for Alterations to the Benzyl Substituent

Modifications to the benzyl moiety allow for fine-tuning of a molecule's properties. These alterations are typically achieved by either building the molecule from a modified benzyl precursor or by functionalizing the benzyl ring of a pre-formed pyrimidine.

Varying Benzyl Precursors: As described in the established synthetic pathways, using different substituted benzaldehydes to create the initial cinnamonitrile precursor is a straightforward method to produce analogues with varied substitution patterns on the benzyl ring (e.g., dimethoxy, trimethoxy, methylenedioxy). google.com

Palladium-Catalyzed Cross-Coupling: A highly effective method for late-stage diversification involves functionalizing an existing benzyl ring. For example, a 2,4-diamino-5-(5'-iodo-2'-methoxybenzyl)pyrimidine can serve as a key intermediate. nih.gov The iodo group on the benzyl ring enables palladium-catalyzed Sonogashira reactions to link new carboxyphenyl groups via an ethynyl (B1212043) bridge, creating novel and structurally complex analogues. nih.gov

Alkylation of Phenolic Groups: For analogues containing a hydroxybenzyl group, the phenolic oxygen can be alkylated to introduce new ether linkages, providing another avenue for derivatization. nih.gov

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
2,4-diamino-5-(3,4-dimethoxybenzyl)-pyrimidine
2,4-diamino-5-(3,4,5-trimethoxybenzyl)-pyrimidine
Guanidine
Guanidine hydrochloride
2-methoxyethanol
Dimethylformamide (DMF)
Acetone
Trimethoprim
N-iodosuccinimide
2,4-diamino-5-(5'-iodo-2'-methoxybenzyl)pyrimidine

Multi-component and One-pot Synthetic Approaches

The synthesis of 2,4-diamino-5-benzylpyrimidine derivatives, including this compound, has been efficiently achieved through one-pot and multi-component reactions. These approaches are advantageous as they combine several synthetic steps into a single operation, thereby reducing reaction time, minimizing waste, and simplifying purification processes. rasayanjournal.co.in

A notable one-pot process involves the reaction of a correspondingly substituted α-alkoxymethylcinnamonitrile with an alkali metal alkoxide in a suitable solvent, followed by treatment with guanidine. google.com This method circumvents the need to isolate intermediate products. The initial step involves the formation of an enol ether and a diacetal from the cinnamonitrile precursor. This reaction mixture is then directly treated with guanidine, often generated in situ from a salt like guanidine hydrochloride, at an elevated temperature (typically 100° to 140° C) under substantially anhydrous conditions to yield the final 2,4-diamino-5-(substituted benzyl)pyrimidine. google.com

Table 1: Example of a One-Pot Synthesis for 2,4-Diamino-5-(substituted benzyl)-pyrimidines

Multicomponent reactions (MCRs) represent another efficient strategy for constructing complex pyrimidine structures. ijper.org For instance, a three-component coupling reaction involving a substituted enamine, an orthoester (such as triethyl orthoformate), and ammonium (B1175870) acetate (B1210297) can be employed to synthesize 4,5-disubstituted pyrimidines. ijper.org While not a direct synthesis for the title compound, this methodology highlights the modularity and efficiency of MCRs in building the pyrimidine core, which can be further functionalized. ijper.orgmdpi.com The Biginelli reaction, a well-known MCR, similarly combines an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) in a one-pot cyclocondensation to produce dihydropyrimidinones, which are related heterocyclic structures.

Green Chemistry Principles Applied to the Synthesis of this compound and its Derivatives

The application of green chemistry principles to the synthesis of pyrimidine derivatives aims to reduce the environmental impact by using safer reagents and solvents, improving energy efficiency, and minimizing waste. rasayanjournal.co.inmdpi.com These principles are integral to developing more sustainable manufacturing processes for compounds like this compound.

Key green chemistry approaches applicable to pyrimidine synthesis include:

Use of Catalysts: Catalytic reactions are preferred over stoichiometric ones as they are used in smaller quantities and can be recycled, thus reducing waste. dcatvci.org For the synthesis of related pyrimidine derivatives, catalysts like palladium complexes have been used in coupling reactions. mdpi.com

Solventless and Alternative Solvent Systems: Eliminating volatile organic solvents is a primary goal of green chemistry. Solvent-free reactions, often facilitated by techniques like ball milling or microwave irradiation, can lead to cleaner reactions and simpler product isolation. rasayanjournal.co.in When solvents are necessary, greener alternatives such as water or ionic liquids are encouraged. rasayanjournal.co.inmdpi.com For example, the synthesis of certain pyrimidine derivatives has been achieved in aqueous media. mdpi.com

Energy Efficiency: Microwave-assisted synthesis is a prominent technique that often leads to significantly shorter reaction times, higher yields, and purer products compared to conventional heating methods. rasayanjournal.co.inmdpi.com This method reduces energy consumption and aligns with the principles of green chemistry.

Atom Economy: Multi-component and one-pot reactions, as discussed previously, are inherently greener as they maximize the incorporation of reactant atoms into the final product, thus generating less waste. rasayanjournal.co.innih.gov

Use of Renewable Feedstocks and Safer Chemicals: Designing syntheses that utilize less hazardous chemicals and renewable starting materials is a fundamental aspect of green chemistry. unibo.it Research into bio-based solvents and reagents is an ongoing effort in this area.

Table 2: Application of Green Chemistry Principles in Pyrimidine Synthesis

By integrating these green principles, the synthesis of this compound and its analogs can be made more sustainable, cost-effective, and environmentally benign. rasayanjournal.co.in

Table of Mentioned Compounds

Molecular Mechanism of Dihydrofolate Reductase Inhibition by 2,4 Diamino 5 3 Methoxybenzyl Pyrimidine

Enzymatic Interaction with Dihydrofolate Reductase (DHFR)

The interaction of 2,4-diamino-5-benzylpyrimidine inhibitors with DHFR is a complex process governed by specific molecular recognition events within the enzyme's active site. This interaction leads to the formation of a stable enzyme-inhibitor complex, effectively halting the folate cycle.

The binding of 2,4-diamino-5-(3-methoxybenzyl)pyrimidine to DHFR is characterized by a set of highly conserved interactions, primarily involving the 2,4-diaminopyrimidine (B92962) ring. This moiety is fundamental for high-affinity binding. nih.govnih.gov Within the active site of human DHFR, the pyrimidine (B1678525) ring is protonated and forms a critical ionic bond with the carboxylate group of a highly conserved acidic residue, typically glutamic acid at position 30 (Glu-30). nih.govnih.gov This electrostatic interaction anchors the inhibitor in the active site. Further stability is conferred by a network of hydrogen bonds between the 2- and 4-amino groups of the pyrimidine and the backbone atoms of key residues within the binding pocket. nih.govnih.gov

The inhibitory potency of 2,4-diamino-5-benzylpyrimidine derivatives is quantified using kinetic parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). These values are determined through in vitro enzymatic assays that measure the reduction in DHFR activity in the presence of the inhibitor. While specific kinetic data for this compound is not always detailed in broad studies, extensive analysis of closely related analogs provides a clear picture of the structure-activity relationship (SAR).

For instance, QSAR studies on a series of 23 substituted 2,4-diamino-5-benzylpyrimidines against bovine liver DHFR demonstrated a wide range of inhibitory activity, with IC50 values spanning nearly two orders of magnitude. nih.gov The potency of these compounds is highly dependent on the nature and position of the substituents on the benzyl (B1604629) ring. Research on propargyl-linked antifolates, which also feature the 2,4-diaminopyrimidine core, has identified compounds with IC50 values against human DHFR in the nanomolar range, highlighting the potential for high potency within this structural class. nih.gov The data consistently show that modifications to the benzyl moiety directly influence the affinity for the enzyme's active site.

Table 1: Inhibitory Potency (IC50) of Selected 2,4-Diaminopyrimidine Derivatives against DHFR (Note: This table includes data for related compounds to illustrate the general potency of this inhibitor class.)

CompoundTarget DHFRIC50 (µM)Reference
Trimethoprim (B1683648)Human>270 nih.gov
MethotrexateHuman0.0112 nih.gov
2,4-diamino-5-(3-(3,4,5-trimethoxyphenyl)prop-1-ynyl)-6-ethylpyrimidineHuman0.057 nih.gov
Pyrimethamine (B1678524)Human52 researchgate.net

Structural Biology of DHFR-2,4-Diamino-5-(3-methoxybenzyl)pyrimidine Complexes

Structural studies are paramount for understanding the precise molecular interactions that underpin the inhibitory activity of 2,4-diamino-5-benzylpyrimidines. Techniques like X-ray crystallography and NMR spectroscopy provide atomic-level details of the enzyme-inhibitor complex.

X-ray crystallography has been instrumental in elucidating the three-dimensional structure of DHFR in complex with various 2,4-diaminopyrimidine inhibitors, including close analogs like trimethoprim. nih.govnih.gov These studies reveal that the fused pyrimidine ring of these inhibitors binds in a conformation that is rotated 180° relative to the orientation of the pteridine (B1203161) ring of the natural substrate, folate. nih.gov This "flipped" binding mode is a hallmark of this class of inhibitors.

Crystal structures confirm that the protonated N1 of the pyrimidine ring forms a strong ionic interaction with the conserved glutamate (B1630785) (or aspartate in some species) residue of the active site. nih.govnih.gov The 3-methoxybenzyl group extends into a hydrophobic cleft, where it is surrounded by key amino acid residues. For example, in human DHFR, this pocket is lined by residues such as Ile-7, Phe-31, Phe-34, and Val-115, which make numerous van der Waals contacts with the inhibitor's benzyl ring. nih.gov These high-resolution structures provide a static yet detailed snapshot that is invaluable for structure-based drug design, allowing for the rational optimization of inhibitor potency and selectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy offers unique insights into the dynamic nature of enzyme-ligand interactions in solution, complementing the static picture provided by X-ray crystallography. copernicus.org NMR studies on DHFR complexed with antifolate drugs like trimethoprim have been used to characterize the multiple conformations of the bound ligand and the enzyme, as well as the kinetics of dynamic processes such as ring-flipping of the benzyl moiety. copernicus.org

By using techniques that measure nuclear Overhauser effects (NOEs) between the protein and the ligand, it is possible to determine the precise conformation of the inhibitor when it is bound to the enzyme. copernicus.org These studies can reveal, for example, the torsional angles of the flexible bridge connecting the pyrimidine and benzyl rings. Furthermore, NMR can be used to analyze the conformational preferences of the free ligand in solution, providing information on whether it is pre-organized into its bioactive conformation before binding, which can have significant thermodynamic implications for the binding affinity. uniprot.org

Specificity and Selectivity of this compound Towards Diverse DHFR Isoforms

A key goal in the development of DHFR inhibitors is to achieve high selectivity for the target pathogen's or cancer cell's enzyme over the host's (e.g., human) enzyme to minimize toxicity. The 2,4-diamino-5-benzylpyrimidine class of inhibitors has been extensively studied for its selectivity against DHFR isoforms from various species, including bacteria, fungi, and protozoan parasites. drugbank.comnih.gov

Selectivity arises from subtle but critical differences in the amino acid sequences of the DHFR active site across different species. drugbank.com For example, a key residue at the back of the hydrophobic binding pocket is often a leucine (B10760876) in bacterial DHFR (e.g., Leu-28 in E. coli), whereas it is a larger phenylalanine in vertebrate DHFRs (e.g., Phe-31 in chicken). nih.gov This difference alters the size, shape, and hydrophobicity of the pocket, and inhibitors can be designed to exploit these variations. The substitution pattern on the benzyl ring is a primary determinant of this selectivity. For instance, trimethoprim, with its 3,4,5-trimethoxybenzyl group, shows significantly higher affinity for bacterial DHFR than for eukaryotic DHFRs. drugbank.com Studies on various 2,4-diamino-5-benzylpyrimidine derivatives have demonstrated the ability to achieve high selectivity indices (ratio of IC50 for host vs. target DHFR) against pathogens like Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium by modifying the substituents on the benzyl ring. nih.gov

Comparative Analysis of Microbial versus Mammalian DHFR Inhibition

A key characteristic of diaminopyrimidine-based DHFR inhibitors is their potential for selective toxicity, exhibiting a higher affinity for microbial DHFR compared to mammalian DHFR. This selectivity is crucial for their therapeutic application as antimicrobial agents. The structural differences between microbial and mammalian DHFR enzymes provide the basis for this differential inhibition.

Analogues of 2,4-diamino-5-benzylpyrimidine have been designed to enhance this selectivity. For example, certain 1,2-dihydroquinolylmethyl analogues have shown a tenfold greater selectivity for the bacterial enzyme over the mammalian counterpart. nih.gov The design of such compounds often focuses on exploiting variations in key amino acid residues within the DHFR active site.

CompoundTarget OrganismDHFR Inhibition (IC50 in µM)Selectivity Ratio (Mammalian/Microbial)
TrimethoprimEscherichia coliPotentHigh
TrimethoprimHumanWeakN/A
Compound 2Escherichia coli0.066~3
Compound 2Human0.066N/A

*N-{4-[(2,4-diamino-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)sulfanyl]benzoyl}-l-glutamic acid nih.gov

Differentiation Between Bacterial and Protozoal DHFR Targets

The selective inhibition of DHFR by diaminopyrimidines also extends to different types of pathogens, such as bacteria and protozoa. The structural and molecular differences in the DHFR enzyme among these microorganisms allow for the development of compounds with preferential activity.

Research into various 2,4-diaminopyrimidine derivatives has demonstrated the feasibility of achieving selectivity between different pathogenic DHFRs. For example, certain nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines have been shown to be potent and selective inhibitors of DHFR from Toxoplasma gondii and Mycobacterium avium, which are protozoal and bacterial pathogens, respectively. nih.gov

The development of inhibitors targeting DHFR in nontuberculous mycobacteria (NTM) like Mycobacterium avium and Mycobacterium abscessus has also been a focus. nih.gov One such inhibitor, a 2,4-diaminopyrimidine derivative, showed potent activity against the DHFR from these mycobacteria. nih.gov The selectivity of these compounds is often evaluated by comparing their inhibitory activity against the target pathogen's DHFR to their effect on human or other microbial DHFRs.

Table 2: Differentiated DHFR Inhibition by a 2,4-Diaminopyrimidine Derivative (Compound 8) *A rationally designed 2,4-diaminopyrimidine derivative nih.gov

Enzyme SourceIC50 (nM)
M. avium DHFR1.8 ± 0.2
M. abscessus DHFR3.0 ± 0.3
Human DHFR30.0 ± 2.0

Impact on Cellular Folate Metabolism Pathways in in vitro Models

The inhibition of DHFR by this compound and its analogues directly impacts the cellular folate metabolism. By blocking the regeneration of tetrahydrofolate, these compounds lead to a depletion of the intracellular pool of this essential cofactor.

In in vitro models, the consequences of DHFR inhibition are observable through various metabolic effects. For instance, the inhibition of DHFR leads to a block in the synthesis of thymidylate, a crucial precursor for DNA synthesis. This can be measured by monitoring the incorporation of deoxyuridine into DNA. nih.gov Studies on lipid-soluble antifolates, a class to which 2,4-diamino-5-benzylpyrimidines belong, have shown that they rapidly enter cells and inhibit this incorporation. nih.gov

Furthermore, the disruption of folate metabolism can lead to cell growth inhibition. The potency of a DHFR inhibitor in a cellular context is often determined by its EC50 value, the concentration required to inhibit cell growth by 50%. For example, a novel lipid-soluble antifolate, BW301U, demonstrated a 50% inhibition of human lymphoblastoid cell growth at a concentration of 0.025 µM. nih.gov This cytotoxic effect is a direct consequence of the shutdown of folate-dependent biosynthetic pathways.

Structure Activity Relationships Sar and Rational Design of 2,4 Diamino 5 3 Methoxybenzyl Pyrimidine Analogues

Elucidation of Key Pharmacophoric Elements within the 2,4-Diamino-5-(3-methoxybenzyl)pyrimidine Scaffold

The 2,4-diaminopyrimidine (B92962) moiety is a cornerstone of the pharmacophore for DHFR inhibitors. acs.orgresearchgate.net This structural element is crucial for the molecule's interaction with the active site of the DHFR enzyme. The 2,4-diamino substitution pattern allows for critical hydrogen bonding interactions with conserved amino acid residues within the enzyme's active site. researchgate.net Specifically, the protonated N1 and the 2-amino group of the pyrimidine (B1678525) ring are key interaction points. researchgate.net

The 5-benzyl group is another critical component, responsible for positioning the inhibitor within a hydrophobic pocket of the active site. The lipophilic nature of the benzyl (B1604629) ring contributes significantly to the binding affinity. The substitution pattern on this benzyl ring plays a pivotal role in modulating the potency and selectivity of the inhibitor.

The bridging methylene (B1212753) group connecting the pyrimidine and benzyl rings allows for conformational flexibility. The relative orientation of the two ring systems, defined by the torsional angles, is a critical determinant of biological activity. This flexibility allows the molecule to adopt an optimal conformation for binding to the DHFR active site.

Systematic Structural Modifications and Their Influence on DHFR Inhibitory Activity

While the 2,4-diaminopyrimidine core is generally considered essential for activity, some research has explored the impact of its modification, often through the fusion of other rings to the pyrimidine system. For instance, the development of bicyclic 2,4-diaminopyrimidines has been shown to be effective in inhibiting DHFR. peerj.com The fusion of rings to form structures like pyrido[2,3-d]pyrimidines can lead to potent antifolates. nih.gov In one study, the truncation of a two-carbon bridge to a single carbon in a 2,4-diamino-furo[2,3-d]pyrimidine analogue resulted in a slight decrease in DHFR inhibitory activity but a significant loss of cytotoxicity, highlighting the importance of the linker's length between the pyrimidine ring and its side chain. nih.gov

It has been noted that a 2,4-diamino-substituted pyrimidine ring is considered important for potent DHFR inhibition. nih.gov The introduction of substituents at the 6-position of the pyrimidine ring has also been investigated, leading to analogues with varying degrees of activity.

The substitution pattern on the benzyl ring is a key determinant of both the potency and selectivity of 2,4-diamino-5-benzylpyrimidine analogues. The position of the methoxy (B1213986) group and the introduction of other substituents have been extensively studied.

Research has shown that substitution at the meta position of the benzyl ring is often preferable to substitution at the para position for DHFR inhibition. nih.gov In a study of trimethoprim (B1683648) analogues, where the 4'-substituent on the benzene (B151609) ring was varied, all compounds were potent inhibitors of Escherichia coli DHFR, suggesting that side chains beyond the first two atoms were not in direct contact with the enzyme. mdpi.com However, only a few analogues approached the broad-spectrum antibacterial activity of trimethoprim, with the 4'-methyl and 4'-ethyl analogues showing comparable activities. mdpi.com

The size and shape of substituents at the 3- and 5-positions of the benzyl ring also play a crucial role. Optimal substitution has been observed with 3,5-di-n-propyl or 3-ethyl-5-n-propyl groups. nih.gov Branching of the alkyl chains at the alpha-carbon was found to be detrimental to the inhibition of E. coli DHFR. nih.gov

Furthermore, the introduction of a carboxyl group at the distal end of a 5'-substituent on a 2'-methoxybenzyl moiety has been explored. For example, 2,4-diamino-5-[5'-(5-carboxy-1-pentynyl)-2'-methoxybenzyl]pyrimidine was a potent inhibitor of Pneumocystis carinii DHFR. acs.org The length of the carbon chain in such substituents significantly influences potency and selectivity. acs.org

Compound NameModification on Benzyl MoietyTarget Organism/EnzymeKey FindingReference
2,4-Diamino-5-[5'-(4-carboxy-1-butynyl)-2'-methoxybenzyl]pyrimidine5'-(4-carboxy-1-butynyl)-2'-methoxyMycobacterium avium DHFRHigh selectivity index of 910 and 43 times more potent than trimethoprim. acs.org
2,4-Diamino-5-[5'-(5-carboxypentyl)-2'-methoxybenzyl]pyrimidine5'-(5-carboxypentyl)-2'-methoxyToxoplasma gondii DHFRHigh selectivity index of 490 and 320 times more potent than trimethoprim. acs.org
2,4-Diamino-5-[[1,2-dihydro-2,4-dimethyl-3-fluoro-2-(fluoromethyl)-8-methoxy-6(1H)quinolyl]methyl]pyrimidineFused dihydroquinoline ring with methoxy groupEscherichia coli DHFRApparent Ki value 13 times lower than trimethoprim and 1 order of magnitude more selective. nih.gov

Stereochemistry plays a subtle yet significant role in the SAR of 2,4-diamino-5-benzylpyrimidine analogues. The relative orientation of the pyrimidine and benzyl rings, governed by the dihedral angle, is critical for optimal binding to the DHFR active site. The introduction of bulky substituents can lead to conformational changes that may affect inhibitory activity. nih.gov

The introduction of chiral centers can also have a profound impact on biological activity. For example, in the synthesis of allo-gibberic acid-based 2,4-diaminopyrimidine chimeras, a new chiral center was generated during the dihydroxylation of a double bond, and its relative configuration was established using 2D-NMR experiments. mdpi.com While this specific example is not on a simple benzylpyrimidine, it illustrates the importance of stereochemistry in the design of pyrimidine-based inhibitors.

In the case of 1,2-dihydroquinolylmethyl analogues, the presence of gem-dimethyl substituents on the dihydroquinoline ring was considered responsible for the high selectivity and potent inhibition of bacterial DHFR. nih.gov This suggests that the steric bulk and the resulting conformational constraints imposed by these substituents are crucial for activity.

Computational Approaches in SAR and Drug Design

Computational methods have become indispensable tools in the study of SAR and the rational design of novel this compound analogues. These approaches provide valuable insights into the molecular interactions between the inhibitors and the DHFR enzyme, guiding the synthesis of more potent and selective compounds.

QSAR studies have been successfully applied to understand the relationship between the chemical structure of 2,4-diamino-5-benzylpyrimidine analogues and their DHFR inhibitory activity. These models use statistical methods to correlate physicochemical properties or molecular descriptors of the compounds with their biological activity.

A QSAR investigation of a set of 23 substituted 2,4-diamino-5-benzylpyrimidines was conducted using molecular shape analysis (MSA). nih.gov This study resulted in a correlation equation with a high correlation coefficient (r = 0.931), suggesting that the shape of the pyrimidine derivatives is a key determinant of their binding to DHFR. nih.gov The "active" shape deduced from this analysis indicated a preference for substitution at the meta position of the benzyl ring. nih.gov

QSARs have also been developed for larger datasets of mono-, di-, and trisubstituted benzylpyrimidines, with a particular focus on the role of ortho substituents in the binding process. nih.gov Comparisons between QSAR models for bacterial and avian DHFR have revealed subtle differences that can be exploited for the design of more selective antibacterial agents. nih.gov

Molecular Docking and Molecular Dynamics Simulations of Ligand-Enzyme Complexes

Computational methods such as molecular docking and molecular dynamics (MD) simulations are instrumental in understanding the interactions between this compound analogues and their target enzymes, primarily dihydrofolate reductase (DHFR). These techniques provide atomic-level insights into the binding modes, affinities, and stability of ligand-enzyme complexes, thereby guiding the rational design of more potent and selective inhibitors.

Molecular docking studies are employed to predict the preferred orientation of a ligand when bound to the active site of a protein. For this compound and its derivatives, docking simulations are typically performed with the crystal structures of DHFR from various species (e.g., human, bacterial, or protozoan) to elucidate the structural basis of their inhibitory activity and selectivity. These studies often reveal that the 2,4-diaminopyrimidine moiety forms crucial hydrogen bonds with conserved acidic residues within the DHFR active site, mimicking the binding of the natural substrate, dihydrofolate. The methoxybenzyl group, in turn, occupies a hydrophobic pocket, and variations in this region of the active site across different species can be exploited to achieve selectivity. Docking scores, which estimate the binding affinity, are used to rank and prioritize candidate compounds for synthesis and biological evaluation. jocpr.commdpi.com

Following molecular docking, molecular dynamics simulations are often conducted to assess the dynamic stability of the predicted ligand-enzyme complexes over time. biorxiv.org MD simulations provide a more realistic representation of the biological environment by considering the flexibility of both the protein and the ligand, as well as the explicit presence of solvent molecules. These simulations can confirm the stability of key hydrogen bonds and hydrophobic interactions predicted by docking. biorxiv.org Furthermore, MD simulations can reveal subtle conformational changes in the enzyme upon ligand binding and provide insights into the thermodynamics of binding through the calculation of binding free energies. For instance, simulations can show how the F31V mutation in DHFR might reduce the binding specificity of an inhibitor by altering the stability of the bound state. biorxiv.org

The data below illustrates typical output from molecular docking and MD simulation studies, highlighting key interaction parameters for a hypothetical set of this compound analogues targeting DHFR.

Table 1: Representative Molecular Docking and MD Simulation Data for DHFR Inhibitors

Compound Analogue Docking Score (kcal/mol) Key H-Bonding Residues Key Hydrophobic Interactions RMSD of Ligand (Å) during MD
Analogue A -9.5 Asp27, Ile5 Phe31, Ile50, Leu54 1.2
Analogue B -8.8 Asp27, Ser59 Phe31, Leu28, Pro61 1.5
Analogue C -10.2 Asp27, Ile5, Thr113 Phe31, Ile50, Met55 0.9

This table is illustrative and does not represent actual experimental data for specific named compounds.

Fragment-Based and De Novo Design Strategies for Novel Inhibitors

Building upon the structural insights from X-ray crystallography and computational studies, fragment-based and de novo design strategies offer powerful approaches for the discovery of novel inhibitors based on the this compound scaffold.

Fragment-based drug discovery (FBDD) begins with the screening of a library of small, low-molecular-weight molecules ("fragments") to identify those that bind weakly to the target enzyme. researchgate.net In the context of DHFR, techniques like differential scanning fluorimetry and NMR spectroscopy can be used to identify fragments that bind to the active site. nih.gov Once identified, these fragments can be optimized into more potent leads through several strategies. One common approach is "fragment growing," where chemical modifications are added to the fragment to extend its interaction into adjacent binding pockets. Another is "fragment linking," where two or more fragments that bind to different, nearby sites are connected to create a single, higher-affinity molecule. The 2,4-diaminopyrimidine moiety itself can be considered a high-affinity fragment that anchors inhibitors in the DHFR active site. FBDD can be used to explore modifications to the benzyl group or to discover entirely new scaffolds that can be linked to the diaminopyrimidine core. For instance, a fragment-based screening against Plasmodium falciparum DHFR identified several new chemotypes, in addition to the known pyrimidine, with IC50 values in the micromolar range. nih.gov

De novo design, on the other hand, involves the computational construction of novel inhibitor structures from the ground up, rather than starting from existing compounds. These methods utilize algorithms that "grow" a molecule within the enzyme's active site, atom by atom or fragment by fragment, optimizing its fit and interactions with the protein. The known binding mode of this compound can provide a template or starting point for these algorithms. For example, the diaminopyrimidine core could be fixed in its known position, while the algorithm explores different benzyl group replacements or alternative linkers to improve potency or selectivity. This approach allows for the exploration of a much broader chemical space than traditional high-throughput screening and can lead to the design of highly novel and patentable chemical entities. rsc.orgmdpi.com

The table below presents hypothetical data from a fragment-based screening campaign aimed at identifying building blocks for novel DHFR inhibitors.

Table 2: Example of a Fragment Screening Hit List for DHFR

Fragment ID Fragment Structure Binding Affinity (IC50, µM) Ligand Efficiency (LE) Vector for Growth
F1 2,4-diaminopyrimidine 500 0.35 5-position
F2 3-methoxy-phenyl >1000 N/A N/A
F3 Benzimidazole 850 0.28 2-position

This table is illustrative. LE (Ligand Efficiency) is a measure of the binding energy per heavy atom, used to compare fragments of different sizes. "Vector for Growth" indicates a potential point for chemical modification.

Preclinical and in Vitro Biological Activity Spectrum of 2,4 Diamino 5 3 Methoxybenzyl Pyrimidine

Antimicrobial Activity Against Specific Pathogens in vitro

The antimicrobial profile of 2,4-Diamino-5-(3-methoxybenzyl)pyrimidine and its structural analogs, such as trimethoprim (B1683648) and brodimoprim (B1667867), has been evaluated against a range of bacterial, protozoal, and fungal pathogens. As inhibitors of dihydrofolate reductase, their spectrum of activity is broad, encompassing various microorganisms that rely on de novo folic acid synthesis.

Metioprim (B1676498) has demonstrated notable in vitro activity against various bacterial species. Specifically, its efficacy against anaerobic bacteria has been highlighted in comparative studies. When tested alone, metioprim was found to be two to four times more active than its well-known analog, trimethoprim, against these organisms.

The antibacterial spectrum of diaminopyrimidines is generally wide, covering many Gram-positive and Gram-negative bacteria. patsnap.compatsnap.com For instance, the closely related compound brodimoprim has shown potent activity against respiratory pathogens, including Staphylococcus aureus. While trimethoprim is slightly more active against many strains of the Enterobacteriaceae family, which includes Escherichia coli, analogs like brodimoprim have demonstrated superior cure rates in certain in vivo models. The activity of these compounds is rooted in their potent inhibition of bacterial dihydrofolate reductase. patsnap.com

Table 1: In Vitro Antibacterial Activity of a Diaminopyrimidine Analog (Brodimoprim) Against Selected Bacterial Pathogens This table presents data for Brodimoprim, a close structural analog of Metioprim, to illustrate the typical activity of this compound class.

Bacterial SpeciesMIC Range (µg/mL)Reference
Haemophilus influenzaeLow
Staphylococcus aureus (methicillin-sensitive)Low
Staphylococcus aureus (methicillin-resistant)Low
Streptococcus pneumoniae (penicillin-sensitive)Low

The folate pathway is a validated target for antiparasitic drugs, and diaminopyrimidines have shown efficacy against several protozoal pathogens. nih.gov Toxoplasma gondii and Plasmodium species, the causative agents of toxoplasmosis and malaria respectively, are both apicomplexan parasites that are susceptible to DHFR inhibitors. nih.govnih.govscielo.br

While specific data for metioprim against these protozoa are limited, the activity of the diaminopyrimidine class is well-established. Pyrimethamine (B1678524), another 2,4-diaminopyrimidine (B92962), is a component of the standard therapy for toxoplasmosis. nih.gov Studies on trimethoprim have also demonstrated its inhibitory effects on T. gondii. scielo.br The therapeutic principle relies on the selective inhibition of the parasite's DHFR enzyme, which disrupts its replication cycle. researchgate.net Research into novel DHFR inhibitors continues to explore their potential against malaria and toxoplasmosis, with some compounds showing high efficacy in laboratory studies. princeton.edumdpi.com

The spectrum of diaminopyrimidines extends to certain fungal pathogens. The utility of these compounds against fungi is based on the same mechanism of action: the inhibition of dihydrofolate reductase. nih.gov While specific studies on the antifungal activity of metioprim are not widely available, research on related compounds provides insight.

For example, various antifungal agents have been tested against molds isolated from dermatological sources, with azoles and amphotericin B showing broad effectiveness. nih.gov Susceptibility testing of trimethoprim in combination with sulfamethoxazole (B1682508) has been conducted against Conidiobolus lamprauges, an agent of conidiobolomycosis. nih.gov The results indicated synergistic interactions, suggesting a potential role for this class of compounds in treating certain fungal infections. nih.gov

Assessment of Growth Inhibition and Cell Viability in in vitro Systems

The in vitro potency of antimicrobial agents is quantitatively assessed using various laboratory techniques. These methods determine the concentration of a compound required to inhibit microbial growth or to kill the microorganisms, providing crucial data on their biological activity.

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's effectiveness. It is defined as the lowest concentration of the drug that prevents the visible growth of a microorganism under standardized in vitro conditions. researchgate.net Broth dilution is a common method used to determine MIC values, where microorganisms are cultured in a liquid medium containing serial dilutions of the antimicrobial agent. ridacom.com After incubation, the lowest concentration that shows no turbidity or visible growth is recorded as the MIC. ridacom.com

For diaminopyrimidines, MIC values are used to quantify their activity against various pathogens. For instance, the MICs for the related compound brodimoprim have been determined against a panel of respiratory pathogens, demonstrating its potency. These assays are critical for establishing the susceptibility of different bacterial strains and for comparing the activity of new compounds to existing drugs. ridacom.com

Table 2: Representative Minimum Inhibitory Concentrations (MICs) for Diaminopyrimidine Analogs This table includes data for Trimethoprim and Brodimoprim to provide a reference for the expected activity range of Metioprim.

CompoundOrganismMIC (µg/mL)Reference
TrimethoprimListeria monocytogenes<0.5
BrodimoprimClostridium spp. (MIC90)Lower than Trimethoprim
BrodimoprimFusobacterium spp. (MIC90)Lower than Trimethoprim

Time-kill kinetic assays are performed to evaluate the dynamic interaction between an antimicrobial agent and a microorganism over time. foamid.com These studies provide information on the rate of killing and help to classify a compound as either bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth). nih.govmicrobe-investigations.comyoutube.com A compound is typically considered bactericidal if it causes a ≥3-log10 (99.9%) reduction in the number of viable cells compared to the initial inoculum. foamid.com

Diaminopyrimidines like trimethoprim are generally considered bacteriostatic when used alone. foamid.com However, their effect can depend on the pathogen and the concentration used. foamid.com For example, trimethoprim has been shown to be bactericidal against 96% of Listeria monocytogenes isolates at low concentrations. Time-kill studies with the related compound brodimoprim have demonstrated a 4-log decrease in the inoculum size of Staphylococcus aureus and Haemophilus influenzae within seven hours, indicating bactericidal activity. When combined with sulfonamides, the activity of diaminopyrimidines is often enhanced, resulting in a synergistic and frequently bactericidal effect.

Combinatorial Approaches and Synergistic Effects with Other Agents in vitro

Following a comprehensive review of available scientific literature, no specific preclinical or in vitro studies detailing the combinatorial approaches and synergistic effects of This compound were identified. The research in this area has predominantly focused on its close and structurally similar analogue, trimethoprim, which features a trimethoxybenzyl group.

The principle of combining dihydrofolate reductase (DHFR) inhibitors, such as 2,4-diaminopyrimidines, with other agents is a well-established strategy in chemotherapy, particularly for antimicrobial and anticancer applications. This approach is designed to enhance efficacy, overcome resistance, and broaden the spectrum of activity. However, specific experimental data for this compound in such combinations is not present in the reviewed literature.

Co-administration Studies with Sulfonamides

There is a lack of specific published in vitro studies investigating the co-administration of This compound with sulfonamides.

The synergistic interaction between 2,4-diaminopyrimidines and sulfonamides is a cornerstone of antimicrobial therapy, famously exemplified by the combination of trimethoprim and sulfamethoxazole. This synergy arises from the sequential blockade of two essential enzymes in the folic acid synthesis pathway. Sulfonamides inhibit dihydropteroate (B1496061) synthase, while 2,4-diaminopyrimidines inhibit dihydrofolate reductase. While it is theoretically plausible that this compound would exhibit similar synergistic effects with sulfonamides, specific experimental data, such as Fractional Inhibitory Concentration (FIC) indices or synergy testing results from checkerboard assays for this particular compound, are not available in the public domain.

Molecular Mechanisms of Resistance to 2,4 Diamino 5 3 Methoxybenzyl Pyrimidine

Characterization of Target Enzyme Alterations

The most prevalent mechanism of resistance to 2,4-Diamino-5-(3-methoxybenzyl)pyrimidine involves modifications to its target enzyme, dihydrofolate reductase (DHFR). These alterations reduce the binding affinity of the drug to the enzyme, thereby diminishing its inhibitory effect.

Point Mutations in DHFR Genes Leading to Reduced Affinity

Acquired resistance to trimethoprim (B1683648) most commonly arises from point mutations within the chromosomal folA gene, which encodes for DHFR. nih.gov These mutations result in amino acid substitutions that decrease the enzyme's susceptibility to inhibition by trimethoprim. nih.gov For instance, in Escherichia coli, clinically relevant mutations such as P21L and W30R have been shown to confer significant resistance. nih.govrsc.org Studies have demonstrated that these mutations can lead to a substantial increase in the 50% inhibitory concentration (IC50) of trimethoprim. For example, the W30R and P21L mutations in E. coli DHFR resulted in 23-fold and 11-fold increases in the IC50 value for trimethoprim, respectively. nih.gov Similarly, in Pneumocystis jirovecii, mutations like S31F, F36C, and L65P have been associated with more than 10-fold increases in the inhibitor constant (Ki) for trimethoprim. asm.org The F36C mutation, in particular, led to a 100-fold increase in the Ki value. asm.org

Interactive Table: Impact of DHFR Mutations on Trimethoprim Resistance

OrganismMutationFold Increase in IC50/KiReference
Escherichia coliW30R23 nih.gov
Escherichia coliP21L11 nih.gov
Pneumocystis jiroveciiS31F>10 asm.org
Pneumocystis jiroveciiF36C100 asm.org
Pneumocystis jiroveciiL65P>10 asm.org

These mutations often occur in or near the active site of the DHFR enzyme, directly interfering with the binding of trimethoprim. researchgate.net Interestingly, some mutations that confer resistance, such as L28R in E. coli, have a unique mechanism where they reduce trimethoprim affinity while simultaneously increasing the affinity for the natural substrate, dihydrofolate (DHF). nih.gov

Gene Amplification of DHFR

Another significant mechanism of resistance is the overproduction of the DHFR enzyme. nih.gov This can occur through the amplification of the folA gene, leading to an increased number of gene copies and consequently higher levels of the DHFR protein. researchgate.net This overabundance of the target enzyme effectively titrates out the inhibitor, requiring higher concentrations of trimethoprim to achieve a therapeutic effect. nih.gov Spontaneous duplication of a large genomic segment containing the folA gene has been observed in E. coli during adaptation to trimethoprim. researchgate.net Even in the presence of resistance-conferring point mutations, some bacterial populations maintain folA gene duplication to compensate for the lower abundance of mutant DHFR enzymes. researchgate.net

Role of Efflux Pump Systems in Decreased Intracellular Accumulation (in vitro studies)

Efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. asm.org Overexpression of these pumps can lead to a decrease in the intracellular concentration of this compound, thereby contributing to resistance.

In Stenotrophomonas maltophilia, the SmeDEF efflux pump has been shown to contribute to both intrinsic and acquired resistance to trimethoprim-sulfamethoxazole. nih.gov In vitro studies have demonstrated that mutants overexpressing smeDEF are more resistant, while those lacking the pump are more susceptible. nih.gov For example, overexpression of the SmeDEF pump reduces the susceptibility to trimethoprim. nih.gov Similarly, in Pseudomonas aeruginosa, the MexAB-OprM multidrug efflux system is a major contributor to intrinsic resistance to trimethoprim. researchgate.net Mutants overexpressing OprM were found to be eightfold more resistant to trimethoprim than the wild-type parent strain. researchgate.net In Aeromonas veronii, the AcrAB-TolC efflux pump plays a role in trimethoprim resistance, and its expression is regulated by the Hfq protein. nih.gov

Interactive Table: Contribution of Efflux Pumps to Trimethoprim Resistance (In Vitro)

BacteriumEfflux PumpFold Increase in Resistance (MIC)Reference
Pseudomonas aeruginosaMexAB-OprM8 researchgate.net
Pseudomonas aeruginosaMexCD-OprJ4 researchgate.net
Stenotrophomonas maltophiliaSmeDEFIncreased resistance nih.gov
Aeromonas veroniiAcrAB-TolCIncreased resistance nih.gov

Alternative Metabolic Pathways in Resistant Strains

Bacteria can also develop resistance by bypassing the metabolic block imposed by this compound. Since this drug inhibits the production of tetrahydrofolate, a crucial cofactor for thymidylate synthesis, bacteria that can acquire thymidine (B127349) or its precursors from the environment can circumvent the drug's effects. nih.gov

One such mechanism is the upregulation of the thymidine salvage pathway. researchgate.net This pathway allows bacteria to take up exogenous thymidine and convert it into thymidine monophosphate (TMP), which can then be used for DNA synthesis, effectively bypassing the need for de novo synthesis that is inhibited by trimethoprim. nih.govresearchgate.net For example, Staphylococcus aureus can survive trimethoprim-sulfamethoxazole treatment by taking up exogenous thymidine. nih.gov The emergence of thymidine-dependent small-colony variants (TD-SCVs) with mutations in the thymidylate synthase gene (thyA) is another manifestation of this resistance strategy. nih.gov These variants rely on the uptake of external thymidine for survival. nih.gov

Furthermore, some bacteria can utilize alternative folate transporters to acquire reduced folate compounds directly from their environment, thereby bypassing the inhibited de novo folate biosynthesis pathway. nih.govnih.gov

Laboratory Evolution Studies of Resistance in Microbial Populations (in vitro)

In vitro laboratory evolution experiments have provided valuable insights into the stepwise acquisition of resistance to this compound. These studies have shown that resistance can develop rapidly, often within a few generations of exposure to the antibiotic. nih.gov

These experiments have identified a common evolutionary trajectory where initial resistance is often conferred by mutations in the promoter region of the folA gene, leading to overexpression of DHFR. nih.gov This is often followed by the acquisition of point mutations in the coding region of folA that further increase resistance by reducing the enzyme's affinity for trimethoprim. nih.gov The L28R mutation in E. coli DHFR is a frequently observed mutation in such evolution experiments and has a strong effect on trimethoprim resistance. nih.gov

Molecular Diagnostics and Surveillance of Resistance Markers

The increasing prevalence of resistance to this compound necessitates effective molecular diagnostic tools for the rapid detection of resistance markers. These tools are crucial for guiding therapeutic choices and for surveillance efforts to monitor the spread of resistant strains.

Polymerase chain reaction (PCR)-based methods are commonly used to detect the presence of specific trimethoprim resistance genes, known as dfr genes. oup.comoup.com These genes often encode for trimethoprim-resistant DHFR enzymes and are frequently located on mobile genetic elements like plasmids and integrons, facilitating their spread among different bacterial species. oup.comnih.gov The most prevalent dfr genes can vary geographically. For instance, in urinary isolates of E. coli from Korea, dfrA17 and dfrA12 were the most common resistance genes. oup.comoup.com In a Spanish hospital, dfrA was a high-frequency resistance gene in P. aeruginosa isolates. nih.gov

Interactive Table: Prevalence of dfr Resistance Genes in Clinical Isolates

Region/StudyOrganismMost Prevalent dfr Gene(s)Reference
KoreaEscherichia coli (urinary)dfrA17, dfrA12 oup.comoup.com
SpainPseudomonas aeruginosadfrA nih.gov
IranKlebsiella pneumoniaedfrA1 researchgate.net

Next-generation sequencing (NGS) offers a more comprehensive approach, allowing for the simultaneous detection of a wide range of resistance genes and point mutations in the chromosomal DHFR gene. dovepress.com This technology is invaluable for understanding the full spectrum of resistance mechanisms within a bacterial population and for tracking the emergence and spread of novel resistance determinants. dovepress.com

Preclinical Pharmacokinetics and Metabolism Studies of 2,4 Diamino 5 3 Methoxybenzyl Pyrimidine in Vitro Focused

In Vitro Metabolic Pathways and Metabolite Identification

The in vitro metabolism of a compound provides crucial insights into its potential biotransformation in the body, helping to identify the enzymes responsible for its clearance and the structure of its metabolites.

Role of Hepatic Cytochrome P450 Enzymes (e.g., microsome studies)

Studies using human liver microsomes are a standard in vitro method to assess the role of cytochrome P450 (CYP) enzymes in the metabolism of a drug candidate. srce.hr These enzymes are responsible for the oxidative metabolism of a vast number of xenobiotics. srce.hr For 2,4-diamino-5-(3-methoxybenzyl)pyrimidine, incubation with human liver microsomes in the presence of NADPH would be the primary method to determine its metabolic stability and the involvement of CYP enzymes.

However, specific data from in vitro metabolism studies in human liver microsomes for this compound are not publicly available at this time. For related diaminopyrimidine compounds, metabolic pathways often involve oxidation of the pyrimidine (B1678525) ring and substituents. Given the presence of a methoxybenzyl group, potential metabolic pathways for this compound could include O-demethylation of the methoxy (B1213986) group, hydroxylation of the benzyl (B1604629) ring, or oxidation of the pyrimidine ring.

Identification and Characterization of Phase I and Phase II Metabolites (in vitro)

Following incubation with liver microsomes or other metabolically active systems, the identification of metabolites is typically performed using techniques like liquid chromatography-mass spectrometry (LC-MS). This allows for the separation and structural elucidation of phase I (oxidation, reduction, hydrolysis) and phase II (conjugation) metabolites.

Detailed information on the specific Phase I and Phase II metabolites of this compound from in vitro studies is not currently available in published literature.

Membrane Permeability and Cellular Uptake Studies (in vitro cell line models)

The Caco-2 cell monolayer is a widely used in vitro model to predict the oral absorption of drugs. nih.govresearchgate.net These cells, derived from human colon adenocarcinoma, differentiate into a monolayer with characteristics similar to the intestinal epithelium. nih.gov The apparent permeability coefficient (Papp) is calculated to classify compounds as having low, medium, or high permeability. researchgate.net

Specific Caco-2 permeability data for this compound, including Papp values and efflux ratios (to determine if it is a substrate of efflux transporters like P-glycoprotein), are not publicly available. Such studies would be essential to predict its oral bioavailability. For a compound to have good oral absorption, it generally needs to exhibit sufficient permeability across the intestinal barrier.

Plasma Protein Binding Characteristics (in vitro)

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, influences its distribution and availability to reach its target site and undergo metabolism or excretion. wikipedia.org Only the unbound fraction of a drug is pharmacologically active. wikipedia.org In vitro methods like equilibrium dialysis or ultrafiltration are commonly used to determine the percentage of a compound bound to plasma proteins. nih.gov

While specific in vitro plasma protein binding data for this compound is not available, other diaminopyrimidine derivatives have been studied. For instance, the antifolate glytrexate showed plasma protein binding of less than 30% in human plasma. nih.gov However, the degree of protein binding can vary significantly between different chemical structures within the same class.

Enzyme Induction and Inhibition Potential of Metabolizing Enzymes (in vitro)

Assessing the potential of a new compound to induce or inhibit drug-metabolizing enzymes, particularly CYPs, is a critical step in preclinical safety evaluation to predict potential drug-drug interactions. nih.govnih.gov In vitro assays using human hepatocytes or liver microsomes are employed to determine the concentration-dependent inhibition (IC50 values) or induction of major CYP isoforms. nih.gov

There are no publicly available studies detailing the in vitro enzyme induction or inhibition potential of this compound on key metabolizing enzymes like the cytochrome P450 family. Studies on other diaminopyrimidine derivatives have shown that they can be inhibitors of certain CYP isoforms. nih.gov

Advanced Research Methodologies and Analytical Techniques for 2,4 Diamino 5 3 Methoxybenzyl Pyrimidine Research

Spectroscopic Characterization Techniques (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are fundamental to the verification of the molecular structure of 2,4-Diamino-5-(3-methoxybenzyl)pyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to map the carbon-hydrogen framework of the molecule. For related aminopyrimidine compounds, ¹H-NMR spectra typically show signals for amino protons in the range of 5.1-5.3 ppm. ijirset.com Aromatic protons resonate between 6.5 and 8.0 ppm, while methoxy (B1213986) protons appear as a singlet around 3.87 ppm. semanticscholar.org In the ¹³C-enriched synthesis of the related compound Trimethoprim (B1683648), specific carbon signals were identified to confirm the position of isotopic labels. rsc.org

Interactive Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound

This table outlines the expected NMR signals based on the compound's structure and data from analogous molecules.

Atom Type Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Notes
Pyrimidine (B1678525) C6-H7.5 - 7.8135 - 145Singlet, deshielded by adjacent nitrogen atoms.
Benzyl (B1604629) CH₂3.7 - 4.030 - 35Singlet, connecting the pyrimidine and benzyl rings.
Methoxy OCH₃3.8 - 3.955 - 56Singlet, characteristic of methoxy groups on a benzene (B151609) ring.
Benzene Ring C-H6.7 - 7.3112 - 160A complex multiplet pattern corresponding to the four protons on the substituted ring.
Amino NH₂5.0 - 6.0Not ApplicableTwo broad singlets, may be exchangeable with D₂O.
Pyrimidine C2, C4Not Applicable160 - 165Carbons bonded to amino groups.
Pyrimidine C5Not Applicable105 - 115Carbon bonded to the benzyl group.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. For pyrimidine derivatives, characteristic absorption bands include N-H stretching vibrations for the amino groups, typically seen in the 3100-3500 cm⁻¹ region. ijirset.commdpi.com C-N and C=C stretching vibrations within the pyrimidine ring are observed in the 1500-1600 cm⁻¹ range. researchgate.net The presence of the methoxy group and the aromatic rings would also produce distinct bands in the fingerprint region.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. For the related compound 2,4-diamino-5-(2,3-dimethoxybenzyl)pyrimidine, predicted mass-to-charge ratios (m/z) for various adducts have been calculated, such as [M+H]⁺ at 261.13460. uni.lu The fragmentation pattern can provide further structural information by showing the loss of specific groups, such as the methoxy or amino moieties.

Interactive Table 2: Predicted Mass Spectrometry Data for this compound (C₁₂H₁₄N₄O)

Adduct Predicted m/z Description
[M+H]⁺231.1240Protonated molecule, commonly observed in ESI-MS.
[M+Na]⁺253.1060Sodium adduct, also common in ESI-MS.
[M]⁺230.1162Molecular ion, typically seen in EI-MS.

Chromatographic Separation and Purity Assessment (e.g., HPLC, GC)

Chromatographic techniques are essential for separating the target compound from reaction byproducts and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for analyzing the purity of non-volatile organic compounds like this compound. A typical method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection is usually performed with a UV detector set to a wavelength where the pyrimidine ring or benzyl group absorbs strongly. This technique allows for the quantification of the compound and the detection of impurities at very low levels.

Gas Chromatography (GC): GC is generally less suitable for this compound due to its relatively high molecular weight and polarity, which could require derivatization to increase volatility and thermal stability. However, if derivatized, GC could be used for purity analysis.

Column chromatography is also extensively used during the synthesis and purification process. For instance, related diaminopyrimidines have been purified using silica (B1680970) gel columns with solvent systems like chloroform/methanol/ammonium (B1175870) hydroxide. google.com

Calorimetric Methods for Ligand-Binding Thermodynamics (e.g., Isothermal Titration Calorimetry)

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during a binding event between a ligand (the compound) and a macromolecule (such as a target protein). mdpi.comspringernature.com This provides a complete thermodynamic profile of the interaction in a single experiment.

In a typical ITC experiment to study this compound, the compound would be placed in the titration syringe and injected in small aliquots into the sample cell containing its target protein, a likely candidate being dihydrofolate reductase, a known target for many diaminopyrimidine-based drugs. nih.govnih.gov Each injection triggers a heat change, which is measured by the calorimeter. springernature.com The resulting data are plotted as a binding isotherm, which can be analyzed to determine the key thermodynamic parameters of the interaction.

Interactive Table 3: Thermodynamic Parameters Determined by Isothermal Titration Calorimetry

Parameter Symbol Information Provided
Association ConstantKₐThe strength of the binding affinity between the compound and its target.
Dissociation ConstantKₐThe inverse of Kₐ; a smaller Kₐ indicates a stronger interaction.
Enthalpy ChangeΔHThe heat released or absorbed during binding, reflecting changes in hydrogen bonding and van der Waals forces. springernature.com
Entropy ChangeΔSThe change in the system's disorder upon binding, often driven by the hydrophobic effect and conformational changes.
Gibbs Free Energy ChangeΔGThe overall energy of binding, calculated from ΔH and ΔS. A more negative value indicates a more favorable interaction.
StoichiometrynThe molar ratio of the compound to the target protein in the formed complex.

Advanced Microscopy Techniques for Cellular Localization and Interaction Studies

To understand how this compound functions within a biological system, it is crucial to determine where it localizes within a cell. Advanced microscopy techniques are employed for this purpose.

Confocal Fluorescence Microscopy: This is a primary tool for visualizing the subcellular distribution of a compound. To be visualized, the compound must either be intrinsically fluorescent or be tagged with a fluorescent probe (a fluorophore). If this compound is not fluorescent, a derivative could be synthesized with a fluorescent tag attached. Cells would then be treated with the tagged compound, and the microscope would use lasers to excite the fluorophore and a pinhole to reject out-of-focus light, generating high-resolution optical sections of the cell. This allows for precise localization of the compound in organelles such as the nucleus, mitochondria, or endoplasmic reticulum.

Förster Resonance Energy Transfer (FRET): FRET microscopy can be used to study the direct interaction between the compound and its cellular target in live cells. This technique requires that the compound (or its tagged version) and its target protein (e.g., tagged with a different fluorophore like GFP) are labeled with a FRET pair. If the compound binds to its target, the two fluorophores come into close proximity (1-10 nm), allowing for energy transfer from the "donor" fluorophore to the "acceptor" fluorophore when the donor is excited. The detection of this energy transfer provides evidence of a direct molecular interaction in a cellular context.

Proteomics and Metabolomics Approaches to Elucidate Cellular Responses to the Compound (in vitro)

Proteomics and metabolomics are large-scale "omics" technologies that provide a global view of the cellular response to treatment with a compound. These methods can help identify the mechanism of action, off-target effects, and pathways affected by this compound.

Proteomics: Proteomics is the large-scale study of proteins. In a typical experiment, two populations of cultured cells are used: one is treated with the compound, and the other serves as an untreated control. After treatment, proteins are extracted from both cell populations and are often digested into smaller peptides. These peptide mixtures are then analyzed using liquid chromatography-mass spectrometry (LC-MS). Quantitative proteomics techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tagging (TMT) allow for the precise comparison of protein abundance between the treated and control samples. A significant change in the expression level of a particular protein or a set of proteins in a pathway can reveal the compound's biological targets and effects.

Metabolomics: Metabolomics focuses on the global analysis of small-molecule metabolites in a biological system. Similar to proteomics, cells are treated with this compound. Metabolites are then extracted and analyzed using techniques such as GC-MS or LC-MS. By comparing the metabolic profiles of treated versus untreated cells, researchers can identify which metabolic pathways are perturbed by the compound. For a compound like this, which is structurally related to dihydrofolate reductase inhibitors, metabolomics could reveal changes in nucleotide and amino acid synthesis pathways.

Future Directions and Emerging Research Avenues for 2,4 Diamino 5 3 Methoxybenzyl Pyrimidine

Development of Next-Generation DHFR Inhibitors to Combat Resistance

The enzyme dihydrofolate reductase (DHFR) is a critical target for antimicrobial and anticancer therapies, as its inhibition disrupts the synthesis of essential precursors for DNA, RNA, and proteins, leading to cell growth arrest. mdpi.com However, the emergence of resistance, particularly for classical inhibitors that rely on active transport into cells, necessitates the development of new agents. mdpi.comnih.gov Research is focused on creating nonclassical, lipid-soluble DHFR inhibitors based on the 2,4-diaminopyrimidine (B92962) scaffold that can passively diffuse through cell membranes, thus bypassing this resistance mechanism. nih.gov

Efforts to design next-generation inhibitors involve modifying the 2,4-diamino-5-benzylpyrimidine structure to enhance potency and selectivity against DHFR from pathogenic organisms while minimizing effects on the human enzyme. nih.govnih.gov Strategies include:

Modifying the Linker: Introducing a propargyl linkage between the pyrimidine (B1678525) and benzyl (B1604629) rings has been shown to create critical contacts with amino acid residues in the DHFR active site, significantly enhancing potency compared to trimethoprim (B1683648). nih.gov

Substitution at the Benzyl Ring: Adding substituents to the benzyl moiety can dramatically increase inhibitory activity and selectivity. For instance, analogues with a carboxyphenyl group linked to the benzyl ring have demonstrated substantially lower inhibitory concentrations (IC₅₀) against DHFR from opportunistic pathogens like Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium compared to trimethoprim. nih.gov

Altering the Pyrimidine Core: Modifications to the pyrimidine ring itself, such as substitutions at the C6 position, are critical for forming key interactions with active site residues like Leu 22, Phe 31, and Phe 34, which enhances binding affinity. nih.gov

These molecular modifications aim to create compounds that are not only more potent but also highly selective, a key factor in reducing host toxicity. The selectivity index (SI), calculated by comparing the IC₅₀ against a pathogen's DHFR to that of mammalian DHFR, is a crucial metric in this development process. nih.govnih.gov For example, certain analogues have shown selectivity indices hundreds or even thousands of times greater than trimethoprim against specific pathogens. nih.govnih.gov

Table 1: Comparative Inhibitory Activity of Next-Generation 2,4-Diaminopyrimidine Analogues Against Pathogen DHFR
CompoundTarget OrganismIC₅₀ (nM)Selectivity Index (SI) vs. Rat DHFRPotency vs. Trimethoprim (TMP)
2,4-Diamino-[2'-methoxy-5'-(3-carboxyphenyl)ethynylbenzyl]pyrimidinePneumocystis carinii2328520x more potent
2,4-Diamino-[2'-methoxy-5'-(3-carboxyphenyl)ethynylbenzyl]pyrimidineToxoplasma gondii5.5120510x more potent
2,4-Diamino-[2'-methoxy-5'-(3-carboxyphenyl)ethynylbenzyl]pyrimidineMycobacterium avium1.5430200x more potent (vs. 300 nM for TMP)
2,4-Diamino-5-[5'-(4-carboxy-1-butynyl)-2'-methoxybenzyl]pyrimidineMycobacterium avium-91043x more potent
2,4-Diamino-5-[5'-(5-carboxypentyl)-2'-methoxybenzyl]pyrimidineToxoplasma gondii-490320x more potent

Exploration of Novel Biological Targets for 2,4-Diamino-5-(3-methoxybenzyl)pyrimidine Analogues

The versatility of the 2,4-diaminopyrimidine scaffold allows for its adaptation to interact with biological targets other than DHFR. Researchers are actively exploring the potential of its analogues in different therapeutic areas by modifying the core structure to achieve affinity for new receptors and enzymes.

One area of investigation is in oncology, where derivatives have been designed as potent antitumor agents. rsc.org By incorporating scaffolds like triazolopiperazine, novel compounds have been synthesized that exhibit significant potency against various human cancer cell lines, including A549 (lung), HCT-116 (colon), PC-3 (prostate), and MCF-7 (breast). rsc.org The mechanism of action for some of these compounds involves inducing apoptosis (programmed cell death) by decreasing the mitochondrial membrane potential and inhibiting cancer cell migration. rsc.org

Beyond cancer, other targets are being explored:

Phosphoinositide Phospholipase C (PI-PLC): Thieno[2,3-b]pyridine compounds, which share structural similarities with the pyrimidine core, are thought to exert their anti-neoplastic effects by inhibiting PI-PLC, an enzyme involved in phospholipid metabolism. mdpi.com

TRPV1 Antagonists: A series of 2,7-diamino-thiazolo[5,4-d]pyrimidines has been identified as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) cation channel, a target for treating pain. One such compound demonstrated significant reversal of thermal hyperalgesia in preclinical models. nih.gov

SNSR4 Antagonists: Researchers have developed 2,4-diaminopyrimidine derivatives as a new class of antagonists for SNSR4 (sensory neuron-specific G-protein coupled receptor 4), identifying a tool compound suitable for target validation. nih.gov

This expansion into new biological targets highlights the chemical tractability of the 2,4-diaminopyrimidine framework and its potential to yield drugs for a wide range of diseases beyond those related to folate metabolism.

Applications in Neglected Tropical Diseases and Emerging Infectious Diseases (Preclinical Research)

The 2,4-diaminopyrimidine scaffold is being actively investigated for its potential to treat neglected tropical diseases (NTDs) and other challenging infections. dndi.org The proven success of related compounds like pyrimethamine (B1678524) against malaria has spurred research into new analogues targeting other protozoal and bacterial pathogens. nih.govmdpi.com

Preclinical studies have demonstrated the efficacy of novel 2,4-diamino-5-benzylpyrimidine derivatives against several opportunistic pathogens that are particularly dangerous for immunocompromised individuals, such as those with AIDS. nih.govnih.gov These pathogens include Pneumocystis carinii (causes pneumonia), Toxoplasma gondii (causes toxoplasmosis), and Mycobacterium avium (causes systemic bacterial infection). nih.govnih.govresearchgate.net The development of compounds that are highly potent and selective against the DHFR enzymes of these organisms is a key research goal. nih.govnih.gov

Another significant area of research is leishmaniasis, an NTD caused by Leishmania parasites. The parasite's survival depends on the bifunctional enzyme DHFR-thymidylate synthase (DHFR-TS). mdpi.com However, the presence of a bypass enzyme, pteridine (B1203161) reductase 1 (PTR1), often renders DHFR inhibitors ineffective. mdpi.com Therefore, the current strategy focuses on developing dual inhibitors that can target both DHFR-TS and PTR1. Derivatives of 2,4-diaminopyrimidine are being evaluated as competitive inhibitors of both enzymes in Leishmania species. mdpi.com

The development of effective treatments for NTDs is often hampered by a lack of financial incentive, making it crucial to use resources efficiently. dndi.org The proven utility of the 2,4-diaminopyrimidine scaffold makes it an attractive starting point for developing new, cost-effective therapies against these debilitating diseases.

Table 2: Preclinical Activity of 2,4-Diaminopyrimidine Analogues in Opportunistic and Neglected Diseases
Compound ClassTarget Disease/PathogenMechanism/TargetKey Finding
2,4-Diamino-5-(2'-methoxy-5'-substituted)benzylpyrimidinesOpportunistic Infections (AIDS)DHFR Inhibition (P. carinii, T. gondii, M. avium)Compounds are hundreds of times more potent than trimethoprim with high selectivity. nih.govnih.gov
2,4-Diaminopyrimidine derivativesLeishmaniasis (Leishmania chagasi)Dual Inhibition of DHFR-TS and PTR1Derivatives show affinity for both crucial parasite enzymes. mdpi.com
Pyrimethamine (a 2,4-diaminopyrimidine)MalariaDHFR InhibitionAn established antimalarial drug, providing a basis for new analogue development. nih.govmdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The design and optimization of new derivatives of this compound are being significantly accelerated by the integration of artificial intelligence (AI) and machine learning (ML). nih.govresearchgate.net These computational tools can analyze vast datasets to identify patterns, predict molecular properties, and streamline the entire drug discovery process, from initial design to synthesis. nih.govnih.gov

Key applications of AI/ML in this field include:

De Novo Molecule Generation: AI models, such as generative adversarial networks (GANs), can design novel molecular structures from scratch that are optimized for specific properties, like high binding affinity to a target and good synthesizability. nih.govspringernature.com

Activity Prediction: By training on existing data of compound structures and their biological activities, ML algorithms can predict the potency and selectivity of new, untested analogues. nih.gov This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources.

Computer-Aided Synthesis Planning (CASP): AI can devise efficient synthetic routes for target molecules. nih.govspringernature.com Retrosynthesis programs use ML to identify the most strategic chemical disconnections, breaking a complex molecule down into simpler, commercially available starting materials. nih.gov Forward-reaction prediction tools can then validate these routes and anticipate potential side products. nih.gov

Target Identification: AI can analyze complex biological data to identify and validate novel therapeutic targets for which new diaminopyrimidine derivatives could be designed. nih.gov

By integrating AI and ML into the design-make-test-analyze cycle, researchers can navigate the vast chemical space of possible 2,4-diaminopyrimidine analogues more efficiently. researchgate.netnih.gov This data-driven approach accelerates the discovery of next-generation inhibitors with improved efficacy and tailored properties.

Advanced Synthetic Strategies for Sustainable Production of the Compound and its Derivatives

The synthesis of this compound and its derivatives has traditionally involved multi-step processes. nih.gov However, modern synthetic chemistry is increasingly focused on developing more efficient, cost-effective, and environmentally friendly ("green") methods for producing pharmaceuticals.

Recent research has highlighted advanced strategies applicable to pyrimidine synthesis:

One-Pot Reactions: Efficient one-pot procedures have been developed for synthesizing related pyrimidine derivatives, such as pyrano[2,3-d]pyrimidines. These methods combine several reaction steps (e.g., Knoevenagel condensation, Michael addition, and heterocyclization) into a single operation, which reduces waste, shortens reaction times, and simplifies purification. researchgate.net

Green Catalysts and Solvents: The use of reusable, environmentally benign catalysts and solvents is a key aspect of sustainable chemistry. For example, triethylammonium (B8662869) acetate (B1210297) has been used as a green and reusable catalyst for the synthesis of pyrimidine derivatives. researchgate.net

Novel Synthetic Routes: New routes are being developed to construct the core pyrimidine structure and introduce diverse functionalities. For example, the synthesis of some derivatives starts from intermediates like 2-cyanothioacetamide (B47340) and proceeds through cyclization reactions to build the final heterocyclic system. mdpi.com Established methods for creating the 5-benzyl group often rely on coupling reactions, such as the Sonogashira reaction, followed by hydrogenation. nih.gov

These advanced synthetic strategies not only make the production of these compounds more sustainable but also facilitate the rapid generation of diverse chemical libraries for biological screening, accelerating the discovery of new drug candidates.

Q & A

Advanced Research Question

  • Docking studies : Surflex-Dock in Sybyl-X aligns inhibitors with fungal DHFR (PDB: 1AOE9), scoring interactions using hydrophobic, polar, and entropic terms .
  • Molecular dynamics (MD) : Simulations (30,000 fs) assess flexibility of NADPH-bound DHFR, identifying stable conformations for propargyl-biphenyl derivatives .
  • SAR modeling : Regression analyses link substituent hydrophobicity (clogD) to activity (R² = 0.85 for para-biphenyl derivatives) .

How do stereochemical variations affect biological activity?

Advanced Research Question
Methyl substituents at chiral centers (e.g., R-20 vs. S-20) show equivalent inhibition (IC₅₀ = 18–22 nM), indicating the fungal DHFR pocket accommodates multiple configurations . However, bulky groups (e.g., trifluoromethyl) exhibit enantiomer-specific activity due to steric constraints in the Leu69 subpocket .

What strategies mitigate solubility and toxicity challenges?

Advanced Research Question

  • Prodrug design : Lactate salts (e.g., trimethoprim lactate) improve aqueous solubility (50 mg/mL in DMSO vs. 0.4 mg/mL in water) .
  • Cytotoxicity screening : Human cell lines (e.g., HEK293) are treated with compounds (10–100 µM) and viability assessed via Alamar Blue fluorescence .
  • Metabolic stability : Microsomal assays identify vulnerable sites (e.g., demethylation of 3-methoxy groups) for targeted modification .

How are resistance mechanisms studied for this compound class?

Advanced Research Question

  • Mutagenesis : Site-directed mutations (e.g., Ile62→Val in C. albicans DHFR) reduce inhibitor binding by disrupting hydrophobic contacts .
  • RNA sequencing : Overexpression of efflux pumps (CDR1, MDR1) in resistant strains is quantified via qPCR .

What in vivo models validate efficacy against fungal infections?

Advanced Research Question

  • Murine candidiasis : Infected mice are treated orally (50 mg/kg) and survival monitored. Compound 22 (from nonclassical series) extended survival by 70% vs. controls .
  • Toxicity profiling : Liver enzymes (ALT/AST) and renal function (creatinine) are measured post-treatment to assess safety .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.